4-Hydroxy Alverine-d5

Bioanalysis LC-MS/MS Matrix Effects

Regulatory bioanalysis of alverine formulations demands a co-eluting isotopic internal standard to correct for matrix effects-non-deuterated surrogates like Mebeverine introduce differential ionization and recovery errors that risk assay rejection by FDA/EMA. 4-Hydroxy Alverine-d5 (CAS 1216415-67-6) is the definitive stable isotope-labeled analog for this purpose. • Enables precise LC-MS/MS quantification of 4-hydroxy alverine in plasma, meeting bioequivalence study acceptance criteria for Cmax and AUC. • Eliminates matrix effect variability and extraction recovery bias inherent to non-isotopic internal standards. • Supplied with comprehensive characterization data compliant with regulatory guidelines, supporting ANDA submissions and GLP/GMP method validation.

Molecular Formula C20H27NO
Molecular Weight 302.473
CAS No. 1216415-67-6
Cat. No. B565157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Alverine-d5
CAS1216415-67-6
Synonyms4-[3-[Ethyl-d5(3-phenylpropyl)amino]propyl]phenol; 
Molecular FormulaC20H27NO
Molecular Weight302.473
Structural Identifiers
SMILESCCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O
InChIInChI=1S/C20H27NO/c1-2-21(16-6-10-18-8-4-3-5-9-18)17-7-11-19-12-14-20(22)15-13-19/h3-5,8-9,12-15,22H,2,6-7,10-11,16-17H2,1H3/i1D3,2D2
InChIKeyLSJBZUMLJSLQMF-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Alverine-d5 (CAS 1216415-67-6): Deuterated Internal Standard for Alverine Quantification


4-Hydroxy Alverine-d5 is a stable isotope-labeled analog of the active metabolite 4-hydroxy alverine, itself derived from the spasmolytic agent alverine citrate [1]. It is chemically designated as 4-(3-((ethyl-d5)(3-phenylpropyl)amino)propyl)phenol, possessing a molecular weight of 302.47 g/mol, compared to 297.44 g/mol for the unlabeled compound . This deuterium incorporation (d5) specifically at the ethylamino group enables its primary function as a mass spectrometry internal standard, facilitating precise and accurate quantification of 4-hydroxy alverine in complex biological matrices .

4-Hydroxy Alverine-d5: Why In-Class Analogs Cannot Substitute in Bioanalysis


The use of a structural analog or an unlabeled compound as an internal standard in quantitative LC-MS/MS methods is not equivalent. 4-Hydroxy Alverine-d5 is not just a derivative; it is a co-eluting isotopic twin. Substituting with a non-isotopic analog like Mebeverine introduces differential matrix effects, extraction recoveries, and ionization efficiencies that compromise assay accuracy and precision [1]. While unlabeled 4-hydroxy alverine is the analytical target, it cannot serve as its own internal standard. Other deuterated internal standards (e.g., for parent alverine) have different physiochemical properties, leading to poor performance for the metabolite [2]. The specific use of a deuterated version of the exact analyte is a foundational requirement in modern regulatory bioanalysis (e.g., for bioequivalence studies) to correct for sample-to-sample variability and ensure data integrity [3].

4-Hydroxy Alverine-d5: Quantitative Evidence for Superior Method Performance


4-Hydroxy Alverine-d5 vs. Mebeverine: Quantified Reduction in Matrix Effects for Precise LC-MS/MS

Methods employing 4-Hydroxy Alverine-d5 as an internal standard demonstrate a clear advantage in controlling matrix effects compared to the use of a structural analog like Mebeverine [1]. A key validation metric, the IS-normalized matrix factor, is a direct measure of assay precision across different plasma sources. For 4-Hydroxy Alverine-d5, this factor falls within an exceptionally narrow range of 0.982 to 1.009, indicating negligible matrix interference and high analytical precision [1]. In contrast, methods using Mebeverine as an internal standard for the same analytes do not report this metric, and its use is associated with overall lower accuracy and precision [2].

Bioanalysis LC-MS/MS Matrix Effects

4-Hydroxy Alverine-d5 vs. Unlabeled Compound: Quantified Reduction in Method Validation Failure Risk

In LC-MS/MS bioanalysis, the choice of internal standard directly impacts inter-run accuracy and precision (% CV), key determinants of a method's fitness for purpose [1]. A validated method using 4-Hydroxy Alverine-d5 for quantifying the target metabolite, para-hydroxy alverine (PHA), achieved an inter-run precision (% CV) of 3.2% and an inter-run accuracy of -8.6% to 0.4% [1]. Comparatively, a method using Mebeverine as the internal standard for PHA demonstrated a higher inter-run precision (% CV) of 6.3% [1]. The 49% relative improvement in precision with the d5 standard is a direct consequence of its ability to track and correct for variability in sample preparation and ionization [2].

Bioanalysis LC-MS/MS Method Validation

4-Hydroxy Alverine-d5 vs. Alverine-d5: The Case for a Metabolite-Specific Deuterated Standard

Quantification of the parent drug alverine alone provides an incomplete picture of systemic exposure. Pharmacokinetic studies show that alverine parent accounts for only 3% of total drug-related material in circulation, whereas the active metabolite 4-hydroxy alverine (free and conjugated) accounts for 94% of total exposure [1]. Therefore, using a deuterated internal standard for the parent compound (e.g., alverine-d5) is inadequate for the precise quantification of the predominant active metabolite, which is the primary driver of pharmacological effect [2].

Pharmacokinetics Bioanalysis Metabolite Quantification

4-Hydroxy Alverine-d5: Prime Applications in Pharmaceutical Development and Bioequivalence Studies


Regulated Bioequivalence Studies for Alverine Citrate Generics

This is the primary and most critical application. Regulatory agencies like the FDA and EMA mandate the use of validated LC-MS/MS methods to measure the active metabolite 4-hydroxy alverine in plasma from subjects dosed with a test or reference alverine product [1]. 4-Hydroxy Alverine-d5 is the essential internal standard for this assay, enabling the precise and accurate quantification needed to meet strict acceptance criteria (e.g., 90% confidence intervals for Cmax and AUC ratios). Failure to use this specific IS risks assay failure and rejection of the entire bioequivalence study, incurring substantial cost and time delays [2].

In-Depth Clinical Pharmacokinetic (PK) Studies

Beyond simple bioequivalence, researchers investigating the detailed PK of alverine in special populations (e.g., hepatic impairment, drug-drug interaction studies) require the highest fidelity data [1]. The reduced matrix effects and high precision offered by 4-Hydroxy Alverine-d5 are essential for accurately determining complex PK parameters like clearance and volume of distribution. This data is critical for understanding the drug's behavior and supporting dosing recommendations [2].

Advanced Drug Metabolism and Excretion Studies

When studying the extensive metabolism of alverine, such as the hydroxylation to 4-hydroxy alverine or its subsequent glucuronidation, 4-Hydroxy Alverine-d5 provides a stable, co-eluting reference point for accurate quantification of the metabolite of interest [1]. Its use allows researchers to distinguish the endogenous metabolite from the exogenously administered drug and its labeled form, a key capability in studies using tracer doses or in vitro metabolism experiments [2].

Method Development and Validation for GLP/GMP Laboratories

For contract research organizations (CROs) and pharmaceutical QC laboratories, establishing a robust analytical method is a key deliverable. 4-Hydroxy Alverine-d5 is the definitive internal standard to build and validate a GLP/GMP-compliant LC-MS/MS method for 4-hydroxy alverine [1]. Its use ensures the method will be rugged, reproducible, and transferable, which are essential qualities for a method that will be used repeatedly across many studies and potentially different laboratories [2].

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